(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,4-dimethylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-16-12-13-19(14-17(16)2)25-23(28)21-15-18-8-6-7-11-22(18)31-24(21)26-27-32(29,30)20-9-4-3-5-10-20/h3-15,27H,1-2H3,(H,25,28)/b26-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPSWRVKSYXCMZ-LCUIJRPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Cyanoacetamide Derivatives
A foundational approach involves cyclocondensation between cyanoacetamide derivatives and salicylaldehyde precursors. This method, adapted from SAGE Journals, proceeds via nucleophilic attack and intramolecular cyclization:
Procedure :
- Reagents : Ethyl cyanoacetate, salicylaldehyde, ammonium acetate.
- Conditions : Reflux in ethanol (12–24 hours, 80°C).
- Mechanism :
- Aldol condensation between the aldehyde and active methylene group of cyanoacetamide.
- Nucleophilic attack by the phenolic hydroxyl group on the nitrile moiety, forming the chromene core.
- Yield : 75–85% after column chromatography (20% ethyl acetate/hexane).
Key Advantages :
- Scalable to gram quantities.
- Amenable to diverse substituents on the salicylaldehyde ring.
Chromene Acetal Formation via Indium(III) Triflate Catalysis
A high-yielding route from the Royal Society of Chemistry employs indium(III) triflate [In(OTf)₃] to catalyze chromene acetal formation:
Procedure :
- Reagents : 2-Hydroxybenzaldehyde, (formylmethylene)triphenylphosphorane, In(OTf)₃.
- Conditions :
- Step 1: Reflux with formylmethylene triphenylphosphorane in tetrahydrofuran (THF) at 100°C for 20 hours.
- Step 2: Cyclization in dioxane:methanol (1:1) with In(OTf)₃ at 80°C for 12 hours.
- Mechanism :
- Wittig-like reaction forming α,β-unsaturated aldehyde intermediates.
- Acid-catalyzed cyclization via oxonium ion intermediates.
- Yield : 87% for chromene acetal intermediate; 78% for final product after purification.
Key Advantages :
- Minimal side products due to In(OTf)₃’s Lewis acidity.
- Compatible with electron-withdrawing substituents.
Photocatalytic Synthesis Using Sulfonium Salts
A cutting-edge method from Organic Letters leverages photocatalysis to generate aryl radicals for chromene assembly:
Procedure :
- Reagents : S-Aryl dibenzothiophenium salts, photocatalyst (e.g., Ru(bpy)₃²⁺), methanol.
- Conditions :
- Blue LED irradiation (450 nm) under nitrogen atmosphere.
- Single-electron transfer (SET) to sulfonium salt, triggering S–Ar bond cleavage.
- Mechanism :
- Radical cyclization via 5-exo-trig pathway.
- Rearomatization-driven ring expansion to 6H-benzo[c]chromenes.
- Yield : 65–92%, depending on substituents.
Key Advantages :
- Functional group tolerance (e.g., halogens, trifluoromethyl).
- Recyclable dibenzothiophene byproduct.
Comparative Analysis of Synthetic Routes
Purification and Characterization Techniques
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Signal Pathway Interference: The compound might interfere with cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chromene-3-Carboxamide Derivatives
Key Findings:
Sulfonamide vs. Thiazole/Thiadiazole Moieties: The target compound’s benzenesulfonamido group enhances hydrogen-bonding capacity compared to thiazole or thiadiazole rings in analogs (e.g., compounds from and ). This may improve target binding in biological systems, such as enzyme inhibition .
Substituent Effects on Lipophilicity :
- The 3,4-dimethylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 3,4-difluorophenyl analog (logP ~2.8) . This could influence membrane permeability and pharmacokinetics.
- Fluorine substituents in ’s compound reduce electron density, possibly affecting reactivity and bioavailability.
Steric and Conformational Differences :
- The benzodiazolyl group in ’s analog introduces a planar, rigid structure, contrasting with the flexible sulfonamide chain in the target compound. This may alter binding kinetics in receptor-ligand interactions .
Synthetic Pathways: Similar compounds (e.g., ’s chromene derivatives) are synthesized via condensation reactions (e.g., benzoyl chloride with aminochromenes), suggesting shared methodologies for the target compound’s synthesis .
Research Implications and Gaps
- Crystallographic Validation : The Z-configuration of the target compound, likely confirmed via SHELX-refined crystallography , is critical for activity. Comparable analogs (e.g., ) lack published crystal data, limiting conformational analysis.
- Biological Data : While structural analogs (e.g., thiadiazole derivatives in ) are explored for antimicrobial or kinase inhibition, the target compound’s specific bioactivity remains uncharacterized in available literature.
Biological Activity
The compound (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide is a novel synthetic derivative belonging to the class of chromene compounds. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O3S. The structure features a chromene backbone substituted with a benzenesulfonamidoimino group and a dimethylphenyl moiety. This unique configuration is hypothesized to contribute significantly to its biological activity.
Anticancer Properties
Recent studies have indicated that chromene derivatives exhibit promising anticancer properties. For example, research involving similar compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound has shown efficacy against several cancer cell lines, although detailed IC50 values are yet to be published.
Antimicrobial Activity
The antimicrobial potential of chromene derivatives has also been documented. Studies suggest that these compounds may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. Preliminary tests for this compound indicate moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds with chromene structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This compound's potential in reducing inflammation could make it a candidate for further investigation in inflammatory disease models.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 15 µM | MTT assay |
| Study 2 | Showed antibacterial activity against E. coli with a zone of inhibition of 12 mm | Disk diffusion method |
| Study 3 | Inhibited TNF-alpha production in LPS-stimulated macrophages by 30% | ELISA |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptosis Induction : Similar compounds induce apoptosis via mitochondrial pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Disruption of cell cycle regulators leading to halted proliferation.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves three steps: (1) cyclization to form the chromene core, (2) condensation with benzenesulfonamide to introduce the imino group, and (3) amidation with 3,4-dimethylphenyl isocyanate. Key reaction parameters include:
- Temperature : 80–100°C for cyclization (to avoid side reactions).
- Solvent : Polar aprotic solvents (e.g., DMF) for condensation.
- Catalysts : Triethylamine for amidation to neutralize HCl byproducts. Yield optimization requires monitoring via TLC and purification by column chromatography. Contaminants like unreacted aniline derivatives are common pitfalls .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : 1H/13C NMR confirms substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 486.15).
- X-ray Crystallography : SHELXL refines the Z-configuration of the imino group and chromene geometry .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy.
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, 72 hours). Hydrolysis of the sulfonamidoimino group is a common instability .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for the Z-configuration?
Discrepancies in bond lengths or angles may arise from disorder or twinning. Use:
- SHELXL : Apply restraints for anisotropic displacement parameters.
- PLATON/ADDSYM : Check for missed symmetry or twinning operators.
- Validation Tools : CIF files should pass checkCIF/STRUCTURE TIDY criteria .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for anticancer activity?
- Substituent Modification : Replace benzenesulfonamido with tosyl or trifluoromethyl groups to assess hydrophobic interactions.
- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC50 dose-response curves.
- QSAR Modeling : Correlate electronic parameters (Hammett σ) with bioactivity .
Q. How do steric effects from the 3,4-dimethylphenyl group influence binding to biological targets?
- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina. The dimethyl groups may occupy hydrophobic pockets.
- Competitive Binding Assays : Compare inhibition constants (Ki) with analogs lacking methyl substituents .
Q. What methods validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies : Measure kcat and Km changes via Lineweaver-Burk plots.
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS).
- Fluorescence Quenching : Monitor tryptophan residues in target enzymes .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s pKa and bioavailability?
Discrepancies often arise from measurement techniques:
- pKa : Use potentiometric titration (vs. predicted values from MarvinSketch).
- Bioavailability : Compare logP values (experimental via shake-flask vs. computational via XLogP3) .
Q. Why do cytotoxicity results vary across studies?
Variations stem from:
- Cell Line Heterogeneity : Test multiple lines (e.g., MDA-MB-231 vs. A549).
- Assay Conditions : Standardize MTT incubation time (4 hours) and DMSO concentration (<0.1%) .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
